

physical and chemical properties of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

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Compound of Interest

Compound Name: (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

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An In-depth Technical Guide to (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

This technical guide provides a comprehensive overview of the core physical and chemical properties of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structure, identifiers, and predicted properties. It also outlines a detailed, generalized experimental protocol for its synthesis and purification, along with methods for its analytical characterization. Furthermore, it touches upon the potential biological and pharmacological relevance of this class of compounds.

Core Data Summary

A summary of the key identifiers and predicted physicochemical properties of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol is presented in the table below. It is important to note that much of the available data for this specific isomer is predicted, and experimental verification is recommended.

Property	Value	Source
IUPAC Name	(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol	N/A
CAS Number	89951-79-1	[1]
Molecular Formula	C ₁₄ H ₁₄ O	[1]
Molecular Weight	198.26 g/mol	[1]
Predicted Boiling Point	346.3 ± 11.0 °C	[1]
Predicted Density	1.072 ± 0.06 g/cm ³	[1]
Predicted pKa	14.31 ± 0.10	[1]

Synthesis and Purification

The synthesis of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[2][3][4] A generalized protocol for this synthesis is detailed below.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

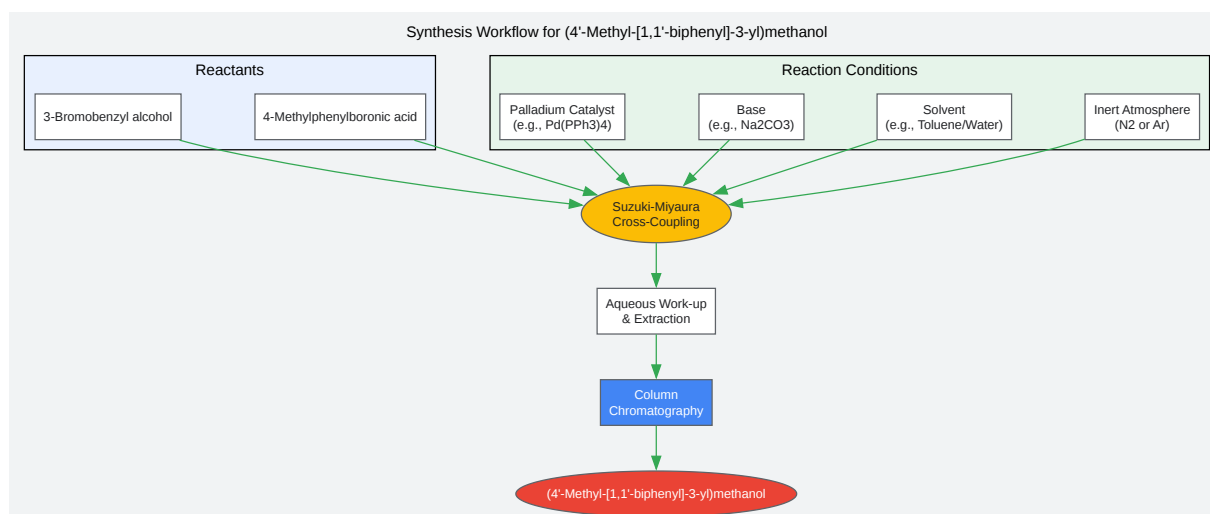
Materials:

- 3-Bromobenzyl alcohol (or a protected version thereof)
- 4-Methylphenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[1]
- Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)[5]
- Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)[1][5]
- Inert gas (Nitrogen or Argon)

- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-bromobenzyl alcohol (1.0 eq) and 4-methylphenylboronic acid (1.1-1.5 eq) in the chosen solvent system.
- **Degassing:** Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Catalyst and Base Addition:** Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq) to the reaction mixture under the inert atmosphere.
- **Reaction:** Heat the mixture to a temperature appropriate for the chosen solvent and catalyst (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**.



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Caption: A diagram illustrating the synthesis of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** via a Suzuki-Miyaura cross-coupling reaction.

Spectral and Analytical Characterization

The structural confirmation of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** would rely on standard analytical techniques. While specific spectra for this compound are not readily available in public databases, the expected spectral characteristics can be inferred from closely related analogs.^[6]

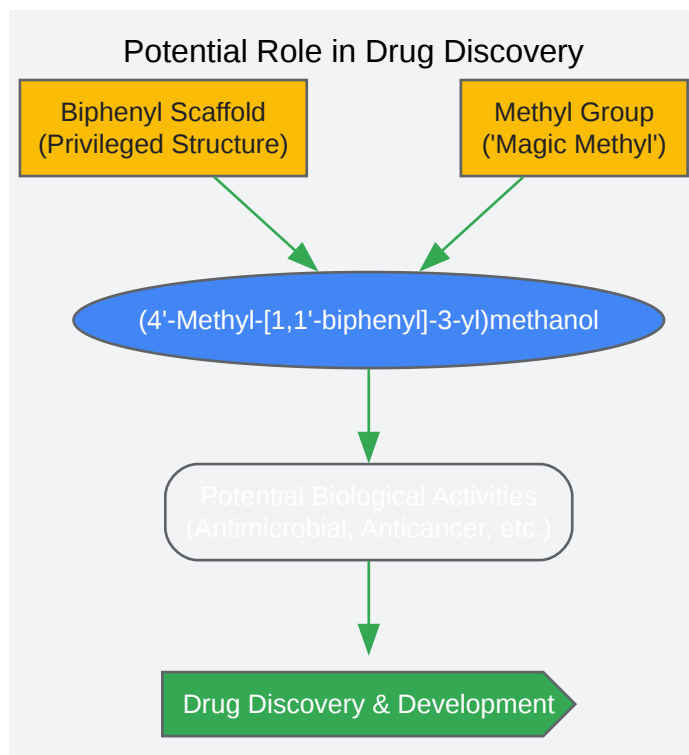
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum is expected to show a singlet for the methyl protons, a singlet or a broad singlet for the hydroxyl proton, a singlet for the benzylic methylene protons, and a complex pattern of multiplets in the aromatic region corresponding to the protons on the two phenyl rings.
- ^{13}C NMR: The spectrum should display signals for the methyl carbon, the benzylic methylene carbon, and the aromatic carbons. The number and splitting of the aromatic signals will be indicative of the substitution pattern.
- Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and methyl groups, and characteristic C=C stretching bands for the aromatic rings.^[7]
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of water and cleavage at the benzylic position.

Potential Biological and Pharmacological Relevance

While there is no specific literature on the biological activity of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**, the biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.^{[8][9]} Biphenyl derivatives have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.^[9]

The introduction of a methyl group can significantly impact a molecule's pharmacological properties, an effect sometimes referred to as the "magic methyl" effect.^{[10][11]} This substitution can influence factors such as metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. Therefore, **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** and its derivatives represent interesting candidates for further investigation in drug discovery programs.



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Caption: A diagram showing the logical relationship of the structural components of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** to its potential role in drug discovery.

Conclusion

(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry. While experimental data for this specific isomer is limited, its synthesis can be readily achieved through established methods like the Suzuki-Miyaura coupling. The presence of the biphenyl scaffold and the methyl substituent suggests that this compound and its derivatives could be of interest for the development of new therapeutic agents. Further experimental investigation is warranted to fully characterize its physicochemical properties and explore its biological activity profile.

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